molecular formula C15H22N2OS B2884702 N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1797637-71-8

N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide

Cat. No. B2884702
M. Wt: 278.41
InChI Key: JGKXGZYYQRICDU-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide and N-Isopropyl-7,7-dimethyl-1,4-thiazepane-4-carbothioamide , are known. These compounds often contain a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms .


Synthesis Analysis

While specific synthesis methods for “N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide” are not available, similar compounds are often synthesized from amines and carboxylic acids or their derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a thiazepane ring attached to various functional groups . The exact structure would depend on the specific substituents present in the molecule.


Chemical Reactions Analysis

The chemical reactions of these compounds would depend on the functional groups present. For example, N-Isopropyl-N’-phenyl-1,4-phenylenediamine, a compound with similar functional groups, can react with ozone due to its low ionization energy .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. For example, 7-(2-Fluorophenyl)-N-isopropyl-1,4-thiazepane-4-carboxamide has a molecular weight of 296.403 Da .

Scientific Research Applications

Organogelation

A study by Loiseau et al. (2002) discusses a fluorinated bis-benzamide that exhibits organogelation properties, capable of forming a thixotropic gel in isopropanol. This gel results from the formation of a network of highly rigid fibers, demonstrating the potential of certain benzamide derivatives in creating stable gels at low concentrations, which could be relevant to N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide derivatives in similar applications (Loiseau et al., 2002).

Lipid Receptor Upregulation

Ito et al. (2002) developed a practical synthesis method for a compound that acts as an upregulator of the LDL receptor. This compound is structurally related to N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide, indicating potential applications of similar compounds in modulating lipid receptors (Ito et al., 2002).

Catalysis in Organic Synthesis

Chen et al. (2011) described a cobalt-catalyzed coupling reaction involving aromatic carboxamides and Grignard reagents, highlighting the role of N-phenyl- or N-isopropylcarboxamide in selectively obtaining monoalkylated products. This suggests potential catalytic applications of N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide in facilitating specific organic synthesis reactions (Chen et al., 2011).

Safety And Hazards

The safety and hazards associated with these compounds would depend on their specific structure and how they are used. For example, N-Isopropyl-N’-phenyl-1,4-phenylenediamine is known to be a human allergen .

Future Directions

The future directions for research on these compounds would depend on their potential applications. For example, compounds with similar structures have been studied for their antibacterial activity .

properties

IUPAC Name

7-phenyl-N-propan-2-yl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-12(2)16-15(18)17-9-8-14(19-11-10-17)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKXGZYYQRICDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-7-phenyl-1,4-thiazepane-4-carboxamide

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